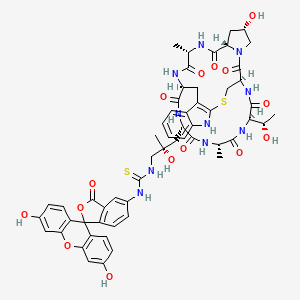

Phalloidin-FITC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C56H60N10O15S2 |

|---|---|

Molecular Weight |

1177.3 g/mol |

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]thiourea |

InChI |

InChI=1S/C56H60N10O15S2/c1-24-45(71)61-38-19-32-31-7-5-6-8-37(31)64-51(32)83-22-40(52(77)66-21-30(70)16-41(66)49(75)59-24)63-50(76)44(26(3)67)65-46(72)25(2)58-48(74)39(62-47(38)73)20-55(4,79)23-57-54(82)60-27-9-12-34-33(15-27)53(78)81-56(34)35-13-10-28(68)17-42(35)80-43-18-29(69)11-14-36(43)56/h5-15,17-18,24-26,30,38-41,44,64,67-70,79H,16,19-23H2,1-4H3,(H,58,74)(H,59,75)(H,61,71)(H,62,73)(H,63,76)(H,65,72)(H2,57,60,82)/t24-,25-,26-,30-,38-,39-,40-,41-,44+,55+/m0/s1 |

InChI Key |

HBVPFAIYDJIYEU-KQBKSLFCSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O)C)[C@H](C)O |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O)C)C(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of F-Actin Labeling: A Technical Guide to the Phalloidin-FITC Binding Mechanism

For Immediate Release

A Deep Dive into the Molecular Interactions Governing Cytoskeletal Visualization

This technical guide offers an in-depth exploration of the binding mechanism between Phalloidin-FITC and filamentous actin (F-actin), a cornerstone technique in cellular and molecular biology. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core principles of this interaction, presents quantitative binding data, and provides detailed experimental protocols for its characterization.

The Molecular Mechanism of Phalloidin-F-Actin Interaction

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin extracted from the Amanita phalloides mushroom, exhibits a high binding affinity and specificity for filamentous actin (F-actin).[1] It does not bind to monomeric G-actin.[2] The binding site of phalloidin is located at the interface between at least three actin subunits within the filament. This interaction stabilizes the F-actin structure by preventing its depolymerization and inhibiting the ATP hydrolysis activity of F-actin.[3]

The conjugation of a fluorophore, such as Fluorescein (B123965) Isothiocyanate (FITC), to phalloidin enables the visualization of F-actin networks within cells using fluorescence microscopy. FITC is a widely used green fluorescent dye.[4][5] The addition of the FITC molecule can, however, influence the binding kinetics and affinity of phalloidin to F-actin. It has been reported that anionic fluorophores like fluorescein may cause some repulsion from the negatively charged F-actin, potentially leading to a lower binding affinity compared to unlabeled phalloidin.[6]

The binding stoichiometry of phalloidin to actin in F-actin is approximately one molecule of phalloidin per actin subunit.[1][2][7] This stoichiometric binding allows for a quantitative estimation of F-actin in cells.[2][7]

Quantitative Analysis of Phalloidin-F-Actin Binding

The binding affinity of phalloidin and its fluorescent conjugates to F-actin is a critical parameter for their application in research. The dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a stronger binding interaction. The binding kinetics are further described by the association rate constant (k_on) and the dissociation rate constant (k_off).

| Ligand | Parameter | Value | Species/Conditions |

| Unlabeled Phalloidin | Kd | ~36 nM | General |

| Labeled Phalloidin (general) | Kd | 50 nM - 20 µM | Varies with fluorophore |

| TRITC-Phalloidin | Kd | 1-4 x 10⁻⁷ M | Rabbit skeletal muscle F-actin |

| TRITC-Phalloidin | k_on | 420 ± 120 M⁻¹s⁻¹ | PMN lysate F-actin |

| TRITC-Phalloidin | k_off | 8.3 ± 0.9 x 10⁻⁵ s⁻¹ | PMN lysate F-actin |

Note: The wide range in Kd for labeled phalloidin highlights the influence of the specific fluorophore on binding affinity.[8] The data for TRITC-Phalloidin provides an approximation of the kinetic parameters that can be expected for other fluorescent phalloidin conjugates.[9]

Experimental Protocols

The characterization of the this compound and F-actin interaction relies on a variety of experimental techniques. Below are detailed protocols for some of the key methods.

Fluorescence Microscopy Staining of F-actin

This protocol outlines the steps for visualizing F-actin in fixed and permeabilized cells using this compound.

Materials:

-

This compound conjugate

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine Serum Albumin (BSA)

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash the cells gently with PBS.

-

Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking (Optional):

-

To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

-

-

This compound Staining:

-

Dilute the this compound stock solution to the desired working concentration (typically in the nanomolar range) in PBS, potentially containing 1% BSA.

-

Incubate the cells with the this compound solution for 20-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for FITC (excitation ~495 nm, emission ~519 nm).

-

Co-sedimentation Assay to Determine Binding

This assay is used to quantify the binding of this compound to F-actin by separating F-actin-bound phalloidin from free phalloidin through centrifugation.

Materials:

-

Purified G-actin

-

Polymerization buffer (e.g., 100 mM KCl, 2 mM MgCl₂, 1 mM ATP, 10 mM Tris-HCl pH 7.5)

-

This compound

-

Ultracentrifuge and appropriate tubes

-

SDS-PAGE equipment and reagents

-

Densitometer or fluorescence scanner

Procedure:

-

Actin Polymerization:

-

Polymerize G-actin to F-actin by incubation in polymerization buffer for at least 1 hour at room temperature.

-

-

Binding Reaction:

-

Incubate a fixed concentration of F-actin with varying concentrations of this compound for 30-60 minutes at room temperature.

-

-

Sedimentation:

-

Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the F-actin and any bound this compound.

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound this compound) from the pellet.

-

Resuspend the pellet in a known volume of buffer.

-

Analyze the amount of this compound in the supernatant and pellet fractions. This can be done by measuring the fluorescence intensity or by running the samples on an SDS-PAGE gel and quantifying the fluorescent band corresponding to this compound.

-

-

Data Interpretation:

-

Plot the concentration of bound this compound against the concentration of free this compound.

-

The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., Langmuir isotherm).

-

Fluorescence-Based Binding Assay

This method utilizes the change in fluorescence properties of this compound upon binding to F-actin to determine the binding affinity.

Materials:

-

Fluorometer or plate reader with fluorescence capabilities

-

Purified F-actin

-

This compound

-

Binding buffer

Procedure:

-

Titration:

-

In a microplate or cuvette, add a fixed concentration of this compound.

-

Titrate in increasing concentrations of F-actin.

-

-

Measurement:

-

After an incubation period to reach equilibrium, measure the fluorescence intensity (or fluorescence polarization/anisotropy) of the samples. The fluorescence of some phalloidin conjugates is enhanced upon binding to F-actin.[10]

-

-

Data Analysis:

-

Plot the change in fluorescence as a function of the F-actin concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the this compound binding mechanism and a typical experimental workflow.

Caption: Mechanism of this compound binding to and stabilizing an F-actin filament.

Caption: A typical experimental workflow for staining F-actin with this compound.

References

- 1. biotium.com [biotium.com]

- 2. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells | PLOS One [journals.plos.org]

- 4. This compound | Fluorescent Actin Probes | Tocris Bioscience [tocris.com]

- 5. FITC phalloidin | ISB Server Wahoo [wahoo.cns.umass.edu]

- 6. Quantitative Superresolution Imaging of F-Actin in the Cell Body and Cytoskeletal Protrusions Using Phalloidin-Based Single-Molecule Labeling and Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cohesionbio.com [cohesionbio.com]

- 8. yeasenbio.com [yeasenbio.com]

- 9. Characterization of tetramethylrhodaminyl-phalloidin binding to cellular F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phallotoxin and actin binding assay by fluorescence enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cytoskeleton: A Technical Guide to Phalloidin-FITC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phalloidin-FITC, a vital tool for visualizing the actin cytoskeleton. This document details the spectral properties of this fluorescent probe, provides in-depth experimental protocols for its use, and illustrates key concepts and workflows through detailed diagrams.

Core Principles: Understanding Phalloidin (B8060827) and FITC

Phalloidin is a bicyclic peptide toxin isolated from the death cap mushroom, Amanita phalloides.[1] Its utility in cell biology stems from its high affinity and specific binding to filamentous actin (F-actin), the polymerized form of actin that constitutes a major component of the cytoskeleton.[1][2] Phalloidin binding stabilizes actin filaments by preventing their depolymerization, effectively locking the actin cytoskeleton in place.[1][3]

Fluorescein isothiocyanate (FITC) is a derivative of the fluorescent dye fluorescein.[4] It is widely used in biological research due to its bright green fluorescence and its ability to be conjugated to various molecules, including phalloidin.[5][6] FITC absorbs light in the blue-green region of the spectrum and emits light in the green region.[4][7]

By conjugating FITC to phalloidin, researchers can specifically and intensely stain F-actin within fixed and permeabilized cells, allowing for the visualization of the intricate actin network using fluorescence microscopy.

Spectral and Photophysical Properties

The spectral characteristics of this compound are crucial for designing and executing fluorescence microscopy experiments. The efficiency of excitation and the detection of the emitted fluorescence depend on matching the microscope's light source and filters to the probe's excitation and emission spectra.

Below is a summary of the key quantitative data for both the FITC fluorophore and the this compound conjugate.

| Property | FITC | This compound |

| Excitation Maximum (λex) | ~495 nm[4][6][7] | ~496 nm |

| Emission Maximum (λem) | ~519-525 nm[4][6][7] | ~516-520 nm |

| Quantum Yield (Φ) | ~0.92[6] | Not specified |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[6] | ~70,000 cm⁻¹M⁻¹ (at 495 nm) |

Experimental Protocols: Staining F-Actin with this compound

The following protocol is a general guideline for staining F-actin in adherent cells grown on coverslips. Optimization may be required for different cell types, experimental conditions, or sample preparations (e.g., tissue sections).

Materials:

-

This compound conjugate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free formaldehyde (B43269) (e.g., 4% in PBS) for fixation

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Bovine Serum Albumin (BSA) for blocking (optional, to reduce nonspecific background)

-

Antifade mounting medium

-

Coverslips with cultured adherent cells

-

Glass slides

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

-

Washing:

-

Gently wash the cells two to three times with pre-warmed PBS to remove culture medium.

-

-

Fixation:

-

Fix the cells by incubating them with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

-

Note: The use of methanol-containing fixatives should be avoided as methanol (B129727) can disrupt the actin cytoskeleton.

-

-

Washing:

-

Wash the cells two to three times with PBS for 5 minutes each to remove the fixative.

-

-

Permeabilization:

-

Permeabilize the cells by incubating them with 0.1-0.5% Triton X-100 in PBS for 3-10 minutes at room temperature. This step is crucial to allow the phalloidin conjugate to enter the cell and bind to F-actin.

-

Wash the cells two to three times with PBS.

-

-

Blocking (Optional):

-

To reduce non-specific background staining, you can incubate the cells with a blocking solution, such as 1% BSA in PBS, for 20-30 minutes.

-

-

This compound Staining:

-

Prepare the this compound staining solution by diluting the stock solution in PBS (a common final concentration is around 150 nM). The optimal dilution should be determined empirically. To minimize binding of the probe to the tube, a solution containing 1% BSA can be used for dilution.

-

Incubate the coverslips with the staining solution for 20-90 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells two to three times with PBS for 5 minutes each to remove unbound this compound.

-

-

Mounting:

-

Invert the coverslip onto a drop of antifade mounting medium on a glass slide.

-

Seal the edges of the coverslip with nail polish to prevent drying and movement.

-

-

Imaging:

-

Visualize the stained F-actin using a fluorescence microscope equipped with a filter set appropriate for FITC (excitation around 495 nm and emission around 520 nm).

-

Troubleshooting:

| Issue | Possible Cause | Solution |

| No or weak signal | Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. |

| Inactive this compound | Ensure proper storage of the reagent (-20°C, protected from light). | |

| Photobleaching | Minimize exposure to excitation light. Use an antifade mounting medium. | |

| High background | Incomplete washing | Increase the number and duration of washing steps. |

| Non-specific binding | Include a blocking step with BSA. Optimize the concentration of this compound. | |

| Altered actin structure | Cell stress or death | Handle cells gently throughout the protocol. Ensure fixative is fresh and methanol-free. |

| Methanol in fixative | Use only methanol-free formaldehyde. |

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

The principle of fluorescence demonstrated with FITC.

References

- 1. Epifluorescence Microscope Basics | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rndsystems.com [rndsystems.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Epi-Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence microscope - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Phalloidin-FITC: A Comprehensive Technical Guide for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular and chemical properties of Phalloidin-FITC, a vital tool for visualizing the actin cytoskeleton. This document details the quantitative data, experimental protocols, and the mechanism of action of this fluorescent probe, designed to assist researchers in its effective application.

Core Chemical and Physical Properties

This compound is a conjugate of Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, and Fluorescein Isothiocyanate (FITC), a widely used green fluorescent dye.[1][2] Phalloidin exhibits a high affinity for filamentous actin (F-actin), making its fluorescent conjugates, like this compound, excellent probes for staining and visualizing the actin cytoskeleton in a variety of research applications.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 1177.26 g/mol | [3] |

| Molecular Formula | C₅₆H₆₀N₁₀O₁₅S₂ | [3] |

| Excitation Maximum (λex) | ~495 nm | [3][4] |

| Emission Maximum (λem) | ~515-520 nm | [3][5] |

| Molar Extinction Coefficient | ~70,000 cm⁻¹M⁻¹ at 495 nm | [3] |

| Dissociation Constant (Kd) for F-actin | ~3 x 10⁻⁸ M | [3] |

Mechanism of Action and Cellular Interaction

Phalloidin binds specifically and with high affinity to the grooves of F-actin, the polymeric form of actin.[1][4] This binding stabilizes the actin filaments by preventing their depolymerization.[1] Phalloidin does not bind to monomeric G-actin.[3] The FITC moiety is a fluorophore that, when excited by light of the appropriate wavelength, emits a green fluorescence, allowing for the visualization of the F-actin structures to which the phalloidin is bound.[4]

The following diagram illustrates the binding of this compound to an F-actin filament.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in cellular staining for fluorescence microscopy.

Preparation of Stock and Working Solutions

Stock Solution (e.g., 6.6 µM):

-

It is recommended to dissolve the lyophilized this compound powder in a small amount of methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][6] For example, dissolving the contents of a vial in 1.5 mL of methanol will yield a stock solution of approximately 6.6 µM.[2][6]

-

Store the stock solution at -20°C, protected from light. It is stable for up to one year when stored correctly.[6]

Working Solution:

-

Dilute the stock solution in a buffered saline solution such as Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA) to the desired working concentration.[6] A typical dilution is 1:40 to 1:200 from the stock solution.[3] For example, adding 5 µL of the 6.6 µM stock solution to 200 µL of PBS with 1% BSA.[6]

-

The working solution should be prepared fresh for each experiment.[3]

Staining Protocol for Adherent Cells

This protocol is a general guideline for staining adherent cells grown on coverslips.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free formaldehyde (B43269) (3.7-4% in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

This compound working solution

-

Antifade mounting medium

Procedure:

-

Washing: Gently wash the cells two to three times with pre-warmed PBS.[6]

-

Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[3][6] It is crucial to use methanol-free formaldehyde as methanol can disrupt the actin cytoskeleton.[3]

-

Washing: Wash the cells two to three times with PBS for 5 minutes each.[6]

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[3][6] This step is necessary to allow the this compound to enter the cells.

-

Washing: Wash the cells two to three times with PBS.[3]

-

Blocking (Optional but Recommended): Incubate the cells with 1% BSA in PBS for 20-30 minutes to reduce non-specific background staining.[6]

-

Staining: Incubate the cells with the this compound working solution for 20-90 minutes at room temperature, protected from light.[5]

-

Washing: Wash the cells two to three times with PBS to remove unbound this compound.[3]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for FITC (excitation ~495 nm, emission ~515-520 nm).

The following diagram outlines the experimental workflow for staining adherent cells with this compound.

Solubility and Storage

-

Solubility: this compound is soluble in methanol, ethanol, and DMSO.[3][6] Stock solutions are typically prepared in these organic solvents.

-

Storage: Lyophilized this compound should be stored at -20°C.[3] Stock solutions in methanol or DMSO should also be stored at -20°C and protected from light.[6] Under these conditions, the stock solution is stable for at least one year.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Important Considerations

-

Toxicity: Phalloidin is a toxic substance. Although the amount in a typical vial is small, it should be handled with care, and appropriate personal protective equipment should be worn.[5]

-

Photostability: While FITC is a bright fluorophore, it is susceptible to photobleaching. The use of an antifade mounting medium is highly recommended to preserve the fluorescent signal, especially for prolonged imaging sessions.[3]

-

Fixation: The choice of fixative is critical. Methanol-based fixatives can disrupt actin filaments and should be avoided.[3] Methanol-free formaldehyde is the recommended fixative.[3]

References

- 1. Protocol for this compound | Tocris Bioscience [tocris.com]

- 2. genecopoeia.com [genecopoeia.com]

- 3. cohesionbio.com [cohesionbio.com]

- 4. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 5. Phalloidin FITC Reagent (ab235137) | Abcam [abcam.com]

- 6. resources.tocris.com [resources.tocris.com]

The Discovery and Scientific Application of Phalloidin from Amanita phalloides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin isolated from the death cap mushroom, Amanita phalloides, has transitioned from a subject of toxicological study to an indispensable tool in cell biology. Its high affinity and specific binding to filamentous actin (F-actin) have made it an unparalleled probe for visualizing and quantifying the actin cytoskeleton. This technical guide provides a comprehensive overview of the origin, discovery, and biochemical characterization of phalloidin. It includes a detailed account of its isolation, structural elucidation, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding for research and drug development professionals.

Origin and Historical Discovery

Phalloidin is one of the major toxins produced by Amanita phalloides, a mushroom responsible for the majority of fatal mushroom poisonings worldwide.[1][2] While the amatoxins in the mushroom are the primary agents of lethal toxicity due to their absorption in the gut and inhibition of RNA polymerase II, the phallotoxins, including phalloidin, are potent but not absorbed orally.[1][3][4]

The pioneering work on the toxins of Amanita phalloides was conducted in Germany. Phalloidin was the first of the phallotoxins to be isolated and crystallized in 1937 by Feodor Lynen, a student and son-in-law of Heinrich Wieland, and Ulrich Wieland at the University of Munich.[1][5] Feodor Lynen's doctoral work, completed under the supervision of Nobel laureate Heinrich Wieland, was titled "On the Toxic Substances in Amanita".[6][7] This initial isolation marked a significant step in the chemical characterization of mushroom toxins and laid the groundwork for future research into their complex structures and mechanisms of action.

Structural Elucidation

The determination of phalloidin's structure was a complex challenge due to its unusual bicyclic nature. Key findings in its structural elucidation include:

-

Bicyclic Heptapeptide Structure: Phalloidin is a rigid bicyclic peptide composed of seven amino acids.[5]

-

The Tryptathionine Bridge: A unique feature of its structure is a thioether bridge between the amino acids cysteine and tryptophan, forming a tryptathionine linkage. This linkage was previously uncharacterized and made the structural analysis particularly difficult.[5][8]

-

Spectroscopic and Chemical Analysis: The presence of the sulfur atom was initially determined using UV spectroscopy.[5] This was later confirmed through experiments with Raney nickel, which removed the sulfur atom. The researchers observed that the desulfurized molecule remained circular, which provided the evidence that phalloidin's native structure is bicyclic.[5]

-

Sequence Determination: Once the peptide was linearized by removing the sulfur bridge, the amino acid sequence was determined in 1955 by Wieland and Schön using Edman degradation.[5]

Quantitative Data and Biochemical Properties

Phalloidin's utility in research stems from its specific and well-characterized biochemical properties. The following tables summarize key quantitative data.

Table 1: Toxicity Profile of Phalloidin

| Parameter | Value | Species | Route of Administration | Citation |

| LD₅₀ | 2 mg/kg | Mouse | Intraperitoneal (IP) | [5] |

Note: Phalloidin has low oral toxicity as it is not readily absorbed through the gastrointestinal tract.[1]

Table 2: Concentration of Phalloidin in Amanita phalloides

The concentration of phallotoxins varies between different parts of the mushroom.

| Mushroom Part | Phalloidin Concentration (mg/g dry weight) | Citation |

| Pileus (Cap) | 0.25 | [9] |

| Gills | 3.39 (Amatoxins) | [9] |

| Stipe (Stem) | 2.36 (Amatoxins) | [9] |

| Volva | 1.03 (Amatoxins) | [9] |

| Spores | 0.087 (Amatoxins) | [9] |

Note: Data from some studies combines amatoxin and phallotoxin concentrations or focuses on the more medically relevant amatoxins. The highest concentrations of toxins are generally found in the gills and pileus.[9][10]

Table 3: Actin-Binding Affinity

Phalloidin binds with high affinity to F-actin, but not to monomeric G-actin.

| Ligand | Target | Dissociation Constant (Kd) | Method | Citation |

| Phalloidin (unlabeled) | Arp2/3 Complex | 25 ± 4 nM | Fluorescence Competition Assay | [11] |

| Rhodamine-Phalloidin | Arp2/3 Complex | 67 ± 16 nM | Fluorescence Titration | [11] |

| Rhodamine-Phalloidin | Actin Filaments | ~6-12 nM (estimated) | Inferred (2-4x higher affinity than for Arp2/3) | [11] |

Mechanism of Action: F-Actin Stabilization

Phalloidin's mechanism of action is central to both its toxicity (when delivered parenterally) and its utility as a research tool. It binds at the interface between F-actin subunits, effectively locking them together. This binding stabilizes the actin filament by significantly reducing the rate constant for monomer dissociation.[5] The stabilization prevents the natural depolymerization of actin filaments, which is a critical aspect of cellular dynamics, including cell motility, division, and maintenance of cell shape. This disruption of actin dynamics is the primary cause of its cellular toxicity.

Experimental Protocols

The high specificity and affinity of phalloidin for F-actin have been exploited to develop robust protocols for cytoskeletal visualization.

General Protocol for Extraction and Quantification from Amanita phalloides

Modern methods for the analysis of mushroom toxins typically involve solvent extraction followed by chromatographic separation and detection.

-

Sample Preparation: Fresh or dried mushroom tissue is homogenized.

-

Extraction: The homogenized tissue is extracted, often with a methanol (B129727)/water or ethanol/water mixture, to solubilize the peptides.

-

Purification: The crude extract is subjected to a combination of column chromatography techniques (e.g., Sephadex, silica (B1680970) gel) to separate the different toxins.[12]

-

Analysis and Quantification: The purified fractions are analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to identify and quantify phalloidin and other toxins.[10]

Detailed Protocol for Fluorescent Staining of F-Actin in Cultured Cells

This protocol describes a standard method for staining F-actin in adherent cells grown on coverslips using a fluorescently-labeled phalloidin conjugate.[13]

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free formaldehyde (B43269) (e.g., 3.7% in PBS) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescent phalloidin conjugate stock solution (e.g., dissolved in methanol or DMSO)

-

Blocking/staining buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Mounting medium

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate until the desired confluency.

-

Wash: Gently wash the cells twice with pre-warmed PBS to remove culture medium.

-

Fixation: Add 3.7% formaldehyde solution to the cells and incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves cell morphology.

-

Wash: Wash the cells twice with PBS to remove the fixative.

-

Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 5 minutes. This permeabilizes the cell membranes, allowing the phalloidin conjugate to enter the cell and access the cytoskeleton.

-

Wash: Wash the cells twice with PBS.

-

Staining:

-

Dilute the fluorescent phalloidin stock solution to its working concentration (typically 1:100 to 1:1000) in a solution of 1% BSA in PBS. The BSA helps to reduce non-specific background staining.

-

Incubate the cells with the diluted phalloidin solution for 20-90 minutes at room temperature, protected from light.

-

-

Final Wash: Wash the cells 2-3 times with PBS to remove unbound phalloidin conjugate.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Visualization: Image the stained cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

References

- 1. Amanita phalloides - Wikipedia [en.wikipedia.org]

- 2. The World’s Deadliest Mushroom Becomes a Warhead in Cancer Treatment — Making With Biology [kathryngarner.co.uk]

- 3. The toxic peptides from Amanita mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amatoxins, phallotoxins, phallolysin, and antamanide: the biologically active components of poisonous Amanita mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phalloidin - Wikipedia [en.wikipedia.org]

- 6. Feodor Lynen - Wikipedia [en.wikipedia.org]

- 7. Feodor Lynen: The great experimenter [mpg.de]

- 8. Total Synthesis of the Death Cap Toxin Phalloidin: Atropoisomer Selectivity Explained by Molecular-Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amanitin and phallotoxin concentration in Amanita phalloides var. alba mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phalloidin | C35H48N8O11S | CID 441542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Phalloidin-FITC: A Double-Edged Sword in Cellular Imaging—An In-Depth Technical Guide on its Cytotoxicity in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phalloidin (B8060827), a bicyclic heptapeptide (B1575542) toxin extracted from the Amanita phalloides mushroom, is a cornerstone tool in cell biology for visualizing the actin cytoskeleton. When conjugated with fluorescein (B123965) isothiocyanate (FITC), Phalloidin-FITC becomes a powerful probe for fluorescently labeling filamentous actin (F-actin). While its high affinity and specificity for F-actin are invaluable for imaging fixed cells, its application in live-cell imaging is severely limited by its inherent toxicity. This technical guide provides a comprehensive analysis of the cytotoxicity of this compound in living cells, detailing its mechanism of action, available quantitative toxicity data, and the cellular pathways it disrupts.

Mechanism of Action: An Irreversible Grip on the Cytoskeleton

Phalloidin exerts its toxic effects by binding with high affinity to the junction between F-actin subunits, effectively stabilizing the filaments and preventing their depolymerization back into monomeric G-actin.[1][2] This disruption of the dynamic equilibrium between G-actin and F-actin has profound and detrimental consequences for cellular function. The stabilization of actin filaments interferes with essential cellular processes that rely on the rapid remodeling of the actin cytoskeleton, such as cell motility, cytokinesis, and intracellular transport.[3]

The conjugation of FITC to phalloidin does not significantly alter its binding affinity for F-actin, meaning this compound retains the toxic properties of its parent molecule.[4]

The Challenge of Live-Cell Permeability

A primary obstacle for the use of this compound in live-cell imaging is its poor cell membrane permeability.[3][5] The hydrophilic nature of the peptide prevents it from readily crossing the lipid bilayer of intact cells. Consequently, visualizing the actin cytoskeleton with this compound in living cells requires invasive delivery methods such as microinjection, which can introduce physical stress and damage to the cell.[6][7] Some studies have reported incidental uptake through pinocytosis in certain cell types, but this is not a reliable or controlled method of delivery.[6]

Quantitative Assessment of Cytotoxicity

Obtaining precise and consistent quantitative data, such as the half-maximal inhibitory concentration (IC50), for the cytotoxicity of this compound in live cells is challenging due to its poor membrane permeability. The IC50 value is highly dependent on the method of delivery and the cell type.

While direct IC50 values for this compound across a wide range of cell lines are not extensively documented in peer-reviewed literature, a study on a closely related fluorescent phalloidin conjugate, tetramethylrhodaminyl-phalloidin, provides a valuable point of reference.

| Compound | Cell Line | Assay Duration | IC50 Value | Reference |

| Tetramethylrhodaminyl-phalloidin | NIH 3T3 mouse fibroblasts | 72 hours | 11 µM | [1] |

It is important to note that this value is for a different fluorophore conjugate and may not be directly extrapolated to this compound. However, it underscores the micromolar concentration range at which fluorescent phalloidin derivatives exhibit significant cytotoxicity when successfully introduced into cells. The lack of a broader dataset highlights the focus of this compound's application in fixed-cell imaging.

Cellular Consequences of this compound Toxicity

Once inside a living cell, this compound's stabilization of F-actin triggers a cascade of detrimental events, including:

-

Disruption of Cell Motility: The inability of the actin cytoskeleton to remodel prevents the formation of lamellipodia and filopodia, essential structures for cell migration.

-

Inhibition of Cytokinesis: The contractile ring, which is composed of actin and myosin filaments and is crucial for cell division, cannot function properly, leading to multinucleated cells.

-

Induction of Apoptosis: Prolonged disruption of the cytoskeleton and cellular processes can trigger programmed cell death.[1] The stabilization of F-actin is a significant cellular stressor that can activate apoptotic signaling pathways.

Disruption of Rho GTPase Signaling

The dynamic regulation of the actin cytoskeleton is tightly controlled by a complex network of signaling pathways, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role.[8][9][10] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to control downstream effectors that orchestrate actin polymerization, depolymerization, and contractility.

This compound's irreversible stabilization of F-actin effectively short-circuits this dynamic regulatory loop.

As the diagram illustrates, Rho GTPases regulate a balance between actin polymerization and depolymerization through their downstream effectors. This compound disrupts this balance by locking actin in its filamentous state, rendering the depolymerization pathway mediated by proteins like cofilin ineffective. This leads to an accumulation of stabilized F-actin and a loss of cellular plasticity.

Experimental Protocols

Standard Protocol for Staining Fixed and Permeabilized Cells with this compound

This protocol is the standard and recommended application for this compound.

Materials:

-

This compound stock solution (e.g., in methanol (B129727) or DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

Bovine serum albumin (BSA) for blocking (optional)

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish or in chamber slides to the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes.

-

Staining: Dilute the this compound stock solution to the desired working concentration (typically 1:100 to 1:1000) in PBS (or 1% BSA in PBS). Incubate the cells with the staining solution for 20-60 minutes at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for FITC (Excitation/Emission: ~495/515 nm).

Experimental Approach for Assessing this compound Cytotoxicity in Live Cells via Microinjection

This protocol outlines a general method to introduce this compound into live cells and subsequently assess its toxicity. This is a specialized technique and requires appropriate equipment and expertise.

Materials:

-

This compound solution in microinjection buffer (e.g., sterile PBS)

-

Live cells cultured on a glass-bottom dish

-

Micromanipulator and microinjector system

-

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

-

Cell viability assay reagents (e.g., Propidium Iodide for dead cells, or a kit for apoptosis detection)

Procedure:

-

Cell Preparation: Plate cells on a glass-bottom dish suitable for microinjection and live-cell imaging.

-

Microinjection: Prepare a dilution of this compound in sterile microinjection buffer. Under a microscope, use the micromanipulator to position a fine glass needle into the cytoplasm of a target cell and inject a small volume of the this compound solution.

-

Live-Cell Imaging: Immediately after microinjection, begin time-lapse imaging of the injected and surrounding non-injected cells. Monitor for morphological changes, such as cell rounding, blebbing, and cessation of motility.

-

Cytotoxicity Assessment: At various time points post-injection, add a live/dead cell stain (e.g., Propidium Iodide) to the culture medium to identify cells that have lost membrane integrity.

-

Apoptosis Assay: To specifically assess for apoptosis, a separate experiment can be conducted where injected cells are later stained with markers of apoptosis, such as Annexin V.

-

Data Analysis: Quantify the percentage of injected cells that exhibit signs of toxicity or undergo cell death over time compared to non-injected control cells.

Conclusion

This compound is an indispensable tool for high-resolution visualization of F-actin in fixed cells. However, its use in living cells is fundamentally limited by its inherent cytotoxicity. The stabilization of actin filaments by this compound disrupts the dynamic nature of the cytoskeleton, leading to impaired cellular functions and ultimately, cell death. While specialized techniques like microinjection can deliver it into live cells for short-term studies, the observed effects are a direct consequence of its toxic mechanism of action. For researchers aiming to study actin dynamics in living systems, alternative, less-toxic probes such as LifeAct or SiR-actin are recommended. A thorough understanding of this compound's toxicity is crucial for its appropriate application and the accurate interpretation of experimental results.

References

- 1. Chemical modification allows phallotoxins and amatoxins to be used as tools in cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phalloidin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dynamics of the Rho-family small GTPases in actin regulation and motility - PMC [pmc.ncbi.nlm.nih.gov]

Visualizing the Actin Cytoskeleton: A Technical Guide to Phalloidin-FITC

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phalloidin-FITC, a vital tool for visualizing filamentous actin (F-actin) dynamics. We will cover its core mechanism, present key quantitative data, offer detailed experimental protocols, and illustrate critical workflows and pathways.

Introduction to this compound

Phalloidin (B8060827) is a bicyclic peptide toxin isolated from the Amanita phalloides "death cap" mushroom.[1][2] When conjugated to Fluorescein isothiocyanate (FITC), a green fluorescent dye, it becomes a powerful probe for labeling F-actin in various applications, including fluorescence microscopy and immunofluorescence.[3][4] this compound binds with high selectivity and affinity to F-actin, allowing for high-contrast imaging and quantification of the actin cytoskeleton in fixed and permeabilized cells, tissue sections, and cell-free experiments.[3][5] It does not bind to monomeric globular actin (G-actin).[1][5]

The actin cytoskeleton is a dynamic network involved in numerous critical cellular processes, such as maintaining cell shape, motility, cell division, and intracellular transport.[6] The ability to visualize this network with precision is fundamental to cell biology and crucial in drug development for assessing how new compounds may affect cellular morphology and function.[7]

Mechanism of Action

This compound's utility stems from its specific and robust interaction with F-actin.

-

High-Affinity Binding : Fluorescently labeled phalloidins bind to actin filaments at nanomolar concentrations.[8][9] The binding is highly selective for the polymeric F-actin state.[2]

-

Stabilization of Filaments : Upon binding, phalloidin stabilizes the actin filaments by preventing their depolymerization.[6][9] It effectively lowers the critical concentration for polymerization by up to 30-fold, shifting the monomer/polymer equilibrium toward the polymer state.[9]

-

Stoichiometric Labeling : Phalloidin binds to actin subunits in a stoichiometric ratio of approximately one phalloidin molecule per actin subunit.[1][9] This binding does not significantly alter between species, making it a broadly applicable tool.[9][10]

-

Preservation of Function : Importantly, phalloidin-labeled actin filaments remain functional. They can still interact with actin-binding proteins like myosin and troponin, and labeled muscle fibers are still capable of contraction.[1][9]

References

- 1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. genetex.com [genetex.com]

- 3. rndsystems.com [rndsystems.com]

- 4. This compound | Fluorescent Actin Probes | Tocris Bioscience [tocris.com]

- 5. FITC Phalloidin | Green fluorescent cytoskeleton stain | Hello Bio [hellobio.com]

- 6. Phalloidin FITC Reagent (ab235137) | Abcam [abcam.com]

- 7. Phenotypic Characterization of Anti-Cancer Drug effects using Automated Imaging [moleculardevices.com]

- 8. Protocol for this compound | Tocris Bioscience [tocris.com]

- 9. cohesionbio.com [cohesionbio.com]

- 10. Phalloidin staining protocol | Abcam [abcam.com]

The Role of Phalloidin-FITC in Illuminating the Actin Cytoskeleton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cell biology, understanding the dynamic architecture of the cytoskeleton is paramount to deciphering cellular function in both health and disease. Among the key components of this architecture is filamentous actin (F-actin), a highly conserved protein involved in a myriad of cellular processes including cell motility, shape, division, and intracellular transport.[1][2] Phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, has emerged as an indispensable tool for visualizing F-actin.[3][4] When conjugated to a fluorophore such as fluorescein (B123965) isothiocyanate (FITC), Phalloidin-FITC provides a highly specific and stable probe for the fluorescent labeling of F-actin, enabling researchers to explore the complexities of the actin cytoskeleton with high contrast and clarity.[5][6] This technical guide provides an in-depth overview of the core applications of this compound in cell biology, complete with experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Applications of this compound

This compound is a versatile reagent with a broad range of applications in cell biology research. Its high affinity and specificity for F-actin make it an ideal probe for a variety of qualitative and quantitative studies.[3][7]

Visualization of F-actin and Cytoskeletal Organization

The primary application of this compound is the visualization of F-actin filaments in fixed and permeabilized cells and tissue sections.[5] This allows for the detailed examination of the actin cytoskeleton's organization, including the visualization of structures such as stress fibers, lamellipodia, and filopodia.[8] By providing a clear depiction of the cell's morphology and internal structure, this compound staining is fundamental in studies of cell biology, developmental biology, and neuroscience.

Quantitative Analysis of F-actin Content

Fluorescently labeled phalloidin can be used to quantify the amount of F-actin within cells.[3][7] The fluorescence intensity of this compound staining is proportional to the concentration of F-actin, allowing for comparative analyses of cytoskeletal changes in response to various stimuli, genetic modifications, or drug treatments.[9][10] This quantitative approach is crucial for understanding the dynamics of actin polymerization and depolymerization under different experimental conditions.[11][12]

Studying Cytoskeletal Dynamics in Cell Adhesion and Migration

Cell adhesion and migration are fundamental processes that are heavily dependent on the dynamic remodeling of the actin cytoskeleton.[13] this compound staining is instrumental in studying these processes by allowing researchers to visualize the changes in actin organization that occur as cells adhere to substrates and move. The formation and disassembly of focal adhesions and the extension of migratory protrusions can be clearly observed, providing insights into the mechanisms of cell motility.[8]

Investigation of Apoptosis

During apoptosis, or programmed cell death, the actin cytoskeleton undergoes significant reorganization. This compound can be used to visualize these changes, such as the collapse of the actin cytoskeleton and the formation of apoptotic bodies. Recent studies have even utilized this compound staining in conjunction with other markers and deep learning algorithms to classify different modes of cell death.[14]

Data Presentation: Quantitative Parameters for this compound Staining

The following tables summarize key quantitative data for the use of this compound, compiled from various sources. It is important to note that optimal conditions can vary depending on the cell type and experimental setup.[3]

| Parameter | Value/Range | Source(s) |

| Excitation Wavelength | ~495 nm | [5] |

| Emission Wavelength | ~513-518 nm | [2][5] |

| Molar Extinction Coefficient | 70,000 cm⁻¹M⁻¹ (at 495 nm) | |

| Molecular Weight | ~1177.26 g/mol | [5] |

Table 1: Spectroscopic and Physical Properties of this compound

| Reagent | Concentration/Dilution | Incubation Time | Temperature | Source(s) |

| Formaldehyde (B43269) (methanol-free) | 3.7% - 4% in PBS | 5 - 30 minutes | Room Temperature or on ice | [2][3][15] |

| Triton X-100 | 0.1% - 0.5% in PBS | 3 - 10 minutes | Room Temperature | [3] |

| This compound Working Solution | 1:40 - 1:1000 dilution of stock; 100 - 200 nM | 20 - 90 minutes | Room Temperature | [2][3][16] |

| Lysopalmitoylphosphatidylcholine (for one-step method) | 50 - 100 µg/mL | 20 minutes | 4°C | [17][18] |

Table 2: Typical Reagent Concentrations and Incubation Parameters for Staining

Experimental Protocols

Standard Protocol for F-actin Staining in Adherent Cells

This protocol is a generalized procedure for staining F-actin in adherent cells grown on coverslips.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Methanol-free Formaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

This compound stock solution

-

1% Bovine Serum Albumin (BSA) in PBS (optional, for blocking)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

-

Washing: Gently wash the cells 2-3 times with PBS.[3]

-

Fixation: Fix the cells with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[2][3] Methanol should be avoided as it can disrupt the actin cytoskeleton.[3]

-

Washing: Wash the cells 2-3 times with PBS.[3]

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature to allow the phalloidin conjugate to enter the cells.[3]

-

Washing: Wash the cells 2-3 times with PBS.[3]

-

(Optional) Blocking: To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.[15]

-

Staining: Dilute the this compound stock solution to its working concentration (e.g., 1:100 to 1:1000) in PBS, potentially containing 1% BSA.[15] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[2]

-

Washing: Wash the cells 2-3 times with PBS to remove unbound this compound.[3]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with a filter set appropriate for FITC (Excitation/Emission: ~495/515 nm).[5]

One-Step Fixation, Permeabilization, and Staining Protocol

For some applications, a rapid one-step procedure can be employed.[17][18]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

3.7% Formaldehyde

-

Lysopalmitoylphosphatidylcholine

-

This compound stock solution

Procedure:

-

Prepare Staining Solution: Prepare a solution containing 3.7% formaldehyde and 50-100 µg/mL lysopalmitoylphosphatidylcholine in PBS. Add the this compound stock solution to this mixture.[18]

-

Staining: Add the staining solution to the cells and incubate for 20 minutes at 4°C.[18]

-

Washing: Rapidly wash the cells three times with PBS.[18]

-

Mounting and Imaging: Mount the coverslips and visualize as described in the standard protocol.

Visualization of Signaling Pathways and Experimental Workflow

Experimental Workflow for this compound Staining```dot

Caption: Simplified signaling pathway illustrating the regulation of actin dynamics.

Conclusion

This compound remains a cornerstone reagent in cell biology, offering a straightforward and reliable method for the visualization and quantification of F-actin. Its application is fundamental to a wide range of research areas, from basic cytoskeletal studies to complex investigations of cell motility and disease pathogenesis. By providing a clear window into the dynamic world of the actin cytoskeleton, this compound continues to be an invaluable tool for researchers, scientists, and drug development professionals seeking to unravel the intricate mechanisms that govern cellular life.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Phalloidin FITC Reagent (ab235137) | Abcam [abcam.com]

- 3. cohesionbio.com [cohesionbio.com]

- 4. yeasenbio.com [yeasenbio.com]

- 5. This compound | Fluorescent Actin Probes: R&D Systems [rndsystems.com]

- 6. FITC Phalloidin | Green fluorescent cytoskeleton stain | Hello Bio [hellobio.com]

- 7. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phalloidin-PAINT: Enhanced quantitative nanoscale imaging of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]

- 15. resources.tocris.com [resources.tocris.com]

- 16. F-Actin Staining | Thermo Fisher Scientific - DE [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stabilization of Actin Filaments by Phalloidin-FITC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Phalloidin-FITC stabilizes actin filaments. It is designed to be a core resource for researchers, scientists, and professionals in drug development who utilize this compound for visualizing and studying the actin cytoskeleton. This guide details the molecular interactions, kinetic effects, and practical applications of this indispensable research tool.

Core Mechanism of Actin Filament Stabilization by Phalloidin (B8060827)

Phalloidin, a bicyclic heptapeptide (B1575542) toxin isolated from the Amanita phalloides mushroom, is a high-affinity probe for filamentous actin (F-actin)[1][2][3]. Its remarkable ability to stabilize actin filaments stems from its specific binding to the interface between F-actin subunits, effectively locking adjacent monomers together[1]. This stabilization has profound effects on the dynamics of actin polymerization and depolymerization.

Phalloidin binds to a groove between three adjacent actin monomers within the filament[4][5][6]. This binding site is located in a region that is critical for the conformational changes associated with subunit dissociation[7][8][9]. By binding to this site, phalloidin reinforces the lateral and longitudinal contacts between actin protomers, thereby preventing their dissociation from the filament ends[1][10][11]. This leads to a significant reduction in the critical concentration required for actin polymerization[10][11][12].

The key effects of phalloidin on actin dynamics are:

-

Inhibition of Depolymerization: Phalloidin drastically reduces the rate of actin monomer dissociation from both the pointed and barbed ends of the filament to virtually zero[10][11]. This is the primary mechanism of stabilization.

-

Promotion of Polymerization: By preventing depolymerization, phalloidin shifts the equilibrium of actin monomers (G-actin) and polymers (F-actin) towards the filamentous state[3][12][13]. It effectively lowers the critical concentration for polymerization by up to 30-fold[3].

-

Inhibition of ATP Hydrolysis: Phalloidin has also been found to inhibit the ATP hydrolysis activity of F-actin, which is a key step in the dynamic instability of actin filaments[1][14].

The Role of FITC Conjugation

Fluorescein isothiocyanate (FITC) is a fluorescent dye commonly conjugated to phalloidin to allow for the visualization of F-actin using fluorescence microscopy[15][16]. The conjugation of FITC to phalloidin does not significantly alter its binding affinity or its ability to stabilize actin filaments[3]. This compound binds specifically to F-actin with high selectivity and contrast, making it an excellent tool for high-resolution imaging of the actin cytoskeleton in fixed and permeabilized cells[15][17].

Quantitative Data on Phalloidin-Actin Interaction

The interaction between phalloidin and actin has been quantitatively characterized, providing valuable parameters for experimental design and data interpretation.

| Parameter | Value | Species/Conditions | Reference |

| Dissociation Constant (Kd) for Phalloidin | 2.1 (±0.3) nM | Rabbit Muscle Actin, 22°C | [6] |

| Dissociation Constant (Kd) for Rhodamine-Phalloidin | 25-70 nM | Arp2/3 complex | [4] |

| Association Rate Constant (kon) for Phalloidin | 3.36 (±0.14) x 10^6 M⁻¹s⁻¹ (preferred end) | Skeletal Muscle Actin | [10] |

| 0.256 (±0.015) x 10^6 M⁻¹s⁻¹ (non-preferred end) | Skeletal Muscle Actin | [10] | |

| Dissociation Rate Constant (koff) for Actin Monomers (Control) | 0.317 (±0.097) s⁻¹ (preferred end) | Skeletal Muscle Actin | [10] |

| 0.269 (±0.043) s⁻¹ (non-preferred end) | Skeletal Muscle Actin | [10] | |

| Dissociation Rate Constant (koff) for Actin Monomers (with Phalloidin) | Essentially zero (both ends) | Skeletal Muscle Actin | [10][11] |

| Critical Concentration (Control) | 0.10 µM (preferred end) | Skeletal Muscle Actin | [10] |

| 1.02 µM (non-preferred end) | Skeletal Muscle Actin | [10] | |

| Critical Concentration (with Phalloidin) | Zero (both ends) | Skeletal Muscle Actin | [10][11] |

Experimental Protocols

Staining of F-actin in Fixed Cells with this compound

This protocol is a standard method for visualizing F-actin in cultured cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (methanol-free)

-

0.1% Triton X-100 in PBS

-

This compound stock solution (e.g., in methanol (B129727) or DMSO)

-

Mounting medium

Procedure:

-

Fixation:

-

Wash cells gently with PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cell membranes.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Dilute the this compound stock solution to the desired working concentration (typically 1:100 to 1:1000) in PBS. To minimize non-specific binding, 1% BSA can be added to the staining solution[17].

-

Incubate the cells with the this compound staining solution for 20-90 minutes at room temperature, protected from light[17].

-

Wash the cells two to three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope with the appropriate filter set for FITC (Excitation/Emission maxima: ~496 nm / ~516 nm)[15].

-

In Vitro Actin Polymerization Assay

This assay can be used to study the effect of this compound on the kinetics of actin polymerization.

Materials:

-

Monomeric (G-)actin

-

Polymerization Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

-

This compound

-

Fluorometer capable of measuring pyrene (B120774) fluorescence (optional, if using pyrene-labeled actin)

Procedure:

-

Preparation:

-

Prepare solutions of G-actin in a low ionic strength buffer (G-buffer).

-

Prepare the polymerization buffer.

-

-

Polymerization Reaction:

-

Initiate polymerization by adding the polymerization buffer to the G-actin solution.

-

In a parallel experiment, add this compound at the desired concentration to the G-actin solution before or after initiating polymerization.

-

-

Monitoring Polymerization:

-

The extent of actin polymerization can be monitored by several methods:

-

Viscometry: Measure the increase in viscosity of the solution over time.

-

Light Scattering: Monitor the increase in light scattering at 90 degrees.

-

Pyrene Fluorescence: If a small percentage of pyrene-labeled G-actin is included, the increase in fluorescence upon incorporation into F-actin can be measured.

-

-

-

Data Analysis:

-

Plot the change in the measured parameter (viscosity, light scattering, or fluorescence) over time to obtain polymerization curves.

-

Compare the curves with and without this compound to determine its effect on the rate and extent of polymerization.

-

Visualizations

Caption: Mechanism of Phalloidin-induced actin filament stabilization.

Caption: A typical experimental workflow for staining F-actin with this compound.

Caption: A simplified signaling pathway leading to actin-driven cell motility.

References

- 1. Phalloidin - Wikipedia [en.wikipedia.org]

- 2. Phalloidin [maciverlab.bms.ed.ac.uk]

- 3. cohesionbio.com [cohesionbio.com]

- 4. Influence of Phalloidin on the Formation of Actin Filament Branches by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The phalloidin binding site of F-actin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Position and Orientation of Phalloidin in F-Actin Determined by X-Ray Fiber Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phalloidin enhances actin assembly by preventing monomer dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of action of phalloidin on the polymerization of muscle actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescent Phalloidin: a Practical Stain for Visualizing Actin Filaments | AAT Bioquest [aatbio.com]

- 14. Interaction of actin with phalloidin: polymerization and stabilization of F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | Fluorescent Actin Probes | Tocris Bioscience [tocris.com]

- 16. FITC phalloidin | ISB Server Wahoo [wahoo.cns.umass.edu]

- 17. Phalloidin staining protocol | Abcam [abcam.com]

Unveiling Cellular Architecture: A Technical Guide to Phalloidin-FITC for Identifying Changes in Actin Organization

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Phalloidin-FITC for the visualization and quantification of filamentous actin (F-actin). This document provides in-depth technical protocols, data interpretation, and troubleshooting strategies to facilitate the investigation of cytoskeletal dynamics in various cellular processes and drug discovery.

The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a pivotal role in maintaining cell shape, motility, division, and intracellular transport.[1] Alterations in actin organization are implicated in numerous pathological conditions, including cancer metastasis and neurodegenerative diseases. Phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, exhibits a high binding affinity for F-actin, making its fluorescent conjugates, such as this compound, indispensable tools for studying the actin cytoskeleton.[2][3] This guide details the use of this compound to identify and quantify changes in actin organization, providing researchers with a robust methodology for their investigations.

The Principle of this compound Staining

Phalloidin binds to the interface between F-actin subunits, stabilizing the filament and preventing its depolymerization.[2] When conjugated to a fluorophore like Fluorescein Isothiocyanate (FITC), it allows for the direct visualization of F-actin structures within fixed and permeabilized cells using fluorescence microscopy.[4][5] The intensity of the fluorescent signal is proportional to the amount of F-actin, enabling quantitative analysis of changes in actin polymerization in response to various stimuli or drug treatments.[6]

Experimental Protocols

Detailed methodologies for preparing cells, staining with this compound, and subsequent imaging are crucial for obtaining reliable and reproducible results.

General Staining Protocol for Adherent Cells

This protocol provides a general framework for staining adherent cells grown on coverslips. Optimization of incubation times and concentrations may be necessary depending on the cell type and experimental conditions.[7]

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol-free Formaldehyde (B43269) (3.7-4% in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

This compound stock solution (in methanol (B129727) or DMSO)

-

Antifade mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed PBS.[7]

-

Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[2] It is critical to avoid methanol-containing fixatives as they can disrupt the actin structure.[2][7]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature to allow the phalloidin conjugate to enter the cell.[2][7]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells in 1% BSA in PBS for 20-30 minutes.[7]

-

Staining: Dilute the this compound stock solution to its working concentration (typically 1:40 to 1:1000) in PBS or blocking buffer.[2][4] Incubate the coverslips with the staining solution for 20-90 minutes at room temperature, protected from light.[4]

-

Washing: Wash the cells two to three times with PBS for 5 minutes each to remove unbound this compound.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for FITC (Excitation/Emission: ~496/516 nm).[8]

Staining Protocol for Suspension Cells

For non-adherent cells, the protocol is modified to handle cells in suspension.

Procedure:

-

Cell Preparation: Harvest suspension cells and wash them in PBS by centrifugation.

-

Attachment: Attach cells to poly-D-lysine coated coverslips or use a cytocentrifuge to adhere them to microscope slides.

-

Staining: Proceed with the fixation, permeabilization, and staining steps as described for adherent cells, performing washes by gentle centrifugation and resuspension.

Quantification of Actin Organization

Changes in actin organization can be quantified by measuring the fluorescence intensity of this compound staining. This can be achieved through various methods, including:

-

Fluorescence Microscopy and Image Analysis: Acquire images using a fluorescence or confocal microscope under consistent settings. Image analysis software (e.g., ImageJ/Fiji) can be used to measure the mean fluorescence intensity per cell or specific cellular regions.[9][10]

-

Flow Cytometry: For suspension cells, flow cytometry provides a high-throughput method to quantify the total F-actin content per cell by measuring the fluorescence of a large population of stained cells.[11][12]

Data Presentation: Quantifying the Effects of Cytoskeletal Drugs

The following tables summarize the quantitative effects of various drugs on F-actin content, as measured by this compound fluorescence intensity.

| Drug | Concentration | Treatment Time | Cell Type | Observed Effect on F-actin | Reference |

| Cytochalasin D | 1 µM | 24 hours | hMSCs | Disruption of stress fibers, increased F-actin intensity at the cell border. | [10] |

| 10 µg/ml | 2 hours | RC-6 | Substantial disappearance of F-actin from cell-cell boundaries. | [7] | |

| Latrunculin A | 500 nM | 4 hours | U2OS | 2.7-fold decrease in median F-actin complex levels. | [4] |

| Latrunculin B | 10 µM | 10 minutes | CC-125 | Dramatic decrease in filamentous actin signal. | [12] |

| Jasplakinolide | 50-200 nM | 2 hours | REF52 | Induction of actin polymerization and stabilization of F-actin. | [11] |

| Y-27632 | 10 µM | 12 hours | SMC | Disruption of actin stress fibers. | [13] |

hMSCs: human Mesenchymal Stromal Cells; RC-6: human epithelial cells; U2OS: human osteosarcoma cells; CC-125: Chlamydomonas reinhardtii; REF52: rat embryo fibroblasts; SMC: Smooth Muscle Cells.

Signaling Pathways Regulating Actin Organization

The organization of the actin cytoskeleton is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting changes observed with this compound staining.

Rho GTPase Signaling

The Rho family of small GTPases (Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[4] They act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[8]

Caption: Rho GTPase signaling pathway regulating actin dynamics.

WASP/Arp2/3-Mediated Actin Branching

The Wiskott-Aldrich Syndrome Protein (WASP) and the Actin-Related Protein 2/3 (Arp2/3) complex work in concert to promote the formation of branched actin networks, which are essential for processes like cell migration and endocytosis.[14][15]

Caption: WASP/Arp2/3 pathway for branched actin network formation.

Formin-Mediated Actin Nucleation

Formins are a family of proteins that nucleate the assembly of unbranched actin filaments.[16] They play a crucial role in the formation of structures like stress fibers and the contractile ring during cytokinesis.

Caption: Formin-mediated nucleation of unbranched actin filaments.

Cofilin and Profilin in Actin Dynamics

Cofilin and profilin are key regulators of actin filament turnover. Cofilin severs existing actin filaments, while profilin promotes the exchange of ADP for ATP on actin monomers, making them available for polymerization.[17]

Caption: Regulation of actin dynamics by cofilin and profilin.

Troubleshooting Common Issues

Successful this compound staining relies on careful execution of the protocol. Here are some common issues and their potential solutions:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Signal | - Insufficient this compound concentration. | - Optimize the staining concentration. |

| - Inadequate permeabilization. | - Increase permeabilization time or Triton X-100 concentration. | |

| - Photobleaching. | - Use an antifade mounting medium and minimize light exposure. | |

| - Inappropriate fixative (e.g., containing methanol). | - Use fresh, methanol-free formaldehyde. | |

| High Background | - Incomplete washing. | - Increase the number and duration of wash steps. |

| - Non-specific binding. | - Include a blocking step with BSA or serum. | |

| - this compound concentration too high. | - Titrate the this compound concentration. | |

| Altered Cell Morphology | - Harsh cell handling. | - Handle cells gently during washing and reagent addition. |

| - Over-fixation or over-permeabilization. | - Optimize fixation and permeabilization times. |

Conclusion

This compound is a powerful and versatile tool for visualizing and quantifying F-actin in a wide range of biological research and drug discovery applications. By following robust and optimized protocols, researchers can gain valuable insights into the intricate dynamics of the actin cytoskeleton and its role in cellular function and disease. This guide provides a solid foundation for the successful application of this compound, enabling the generation of high-quality, reproducible data for the advancement of cellular and molecular biology.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.biologists.com [journals.biologists.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Analysis of F-Actin Redistribution in Astrocytoma Cells Treated with Candidate Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A quantitative method to analyse F-actin distribution in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]